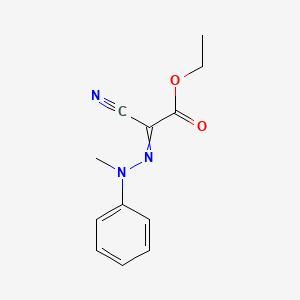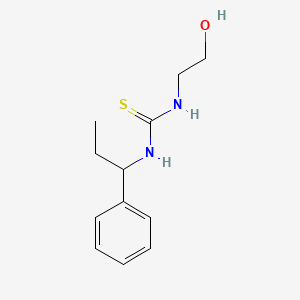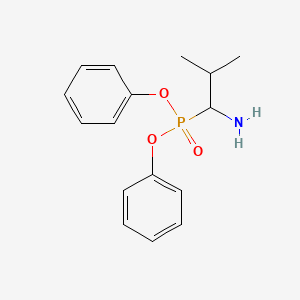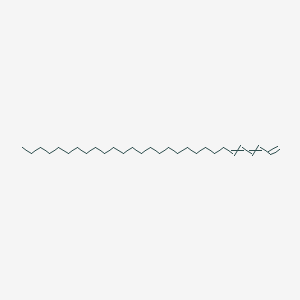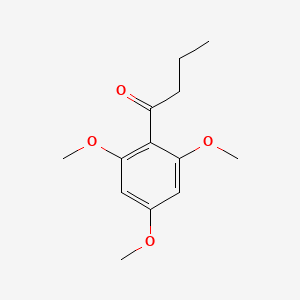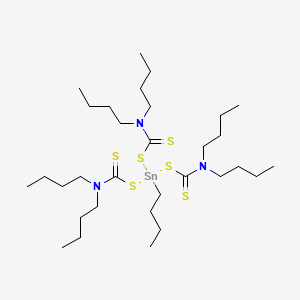
n-Butyltin tris(dibutyldithiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyltin tris(dibutyldithiocarbamate) is an organotin compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. The compound is characterized by the presence of butyl groups attached to the tin atom and dibutyldithiocarbamate ligands, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyltin tris(dibutyldithiocarbamate) typically involves the reaction of n-butyltin chloride with sodium dibutyldithiocarbamate. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The general reaction can be represented as follows:
n-Butyltin chloride+3Sodium dibutyldithiocarbamate→n-Butyltin tris(dibutyldithiocarbamate)+3Sodium chloride
Industrial Production Methods
Industrial production of n-Butyltin tris(dibutyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
n-Butyltin tris(dibutyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state tin compounds.
Substitution: Alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
n-Butyltin tris(dibutyldithiocarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of n-Butyltin tris(dibutyldithiocarbamate) involves its interaction with metal ions and enzymes. The dithiocarbamate ligands form strong complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. The butyl groups attached to the tin atom also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Butyltin tris(2-ethylhexanoate)
- n-Butyltin tris(acetate)
- n-Butyltin tris(benzoate)
Uniqueness
n-Butyltin tris(dibutyldithiocarbamate) is unique due to the presence of dibutyldithiocarbamate ligands, which provide enhanced stability and reactivity compared to other similar compounds. The dithiocarbamate ligands also contribute to the compound’s ability to form strong complexes with metal ions, making it valuable in various applications.
Propriétés
Numéro CAS |
73927-88-5 |
|---|---|
Formule moléculaire |
C31H63N3S6Sn |
Poids moléculaire |
789.0 g/mol |
Nom IUPAC |
[butyl-bis(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/3C9H19NS2.C4H9.Sn/c3*1-3-5-7-10(9(11)12)8-6-4-2;1-3-4-2;/h3*3-8H2,1-2H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
MHUWNEDAGJMHEM-UHFFFAOYSA-K |
SMILES canonique |
CCCCN(CCCC)C(=S)S[Sn](CCCC)(SC(=S)N(CCCC)CCCC)SC(=S)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


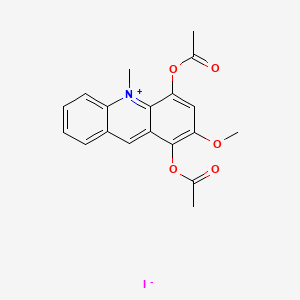
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)
![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
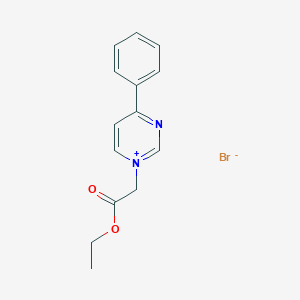
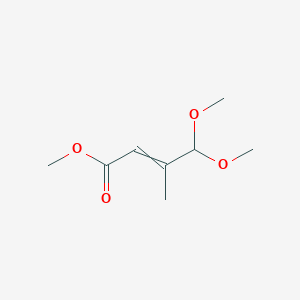
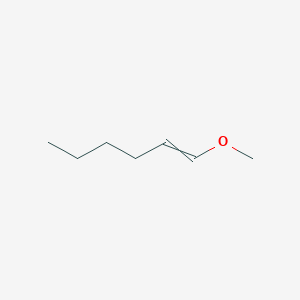
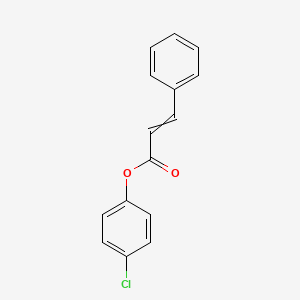
![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
